molecular formula C16H17NO2 B7865335 4-[(4-Isopropylphenyl)amino]benzoic acid

4-[(4-Isopropylphenyl)amino]benzoic acid

Cat. No.: B7865335
M. Wt: 255.31 g/mol
InChI Key: LKARJMNRJSXCGK-UHFFFAOYSA-N
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Description

4-[(4-Isopropylphenyl)amino]benzoic acid is a benzoic acid derivative designed for research and development applications. This compound features an isopropyl-substituted phenylamino group at the 4-position of the benzoic acid ring, a structure that may be of significant interest in the synthesis of specialized organic materials and as a building block for complex molecules. Researchers can explore its potential in creating novel ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), given the demonstrated utility of similar benzoic acid derivatives in these areas . Its molecular structure also suggests potential value in medicinal chemistry research, for instance, as a precursor in the development of compounds that target enzymes like acetylcholinesterase, following the research trajectory of other para-aminobenzoic acid (PABA) derivatives . The carboxylic acid group provides a site for further functionalization, such as amide coupling or esterification, making it a versatile intermediate. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-propan-2-ylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(6-10-15)16(18)19/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKARJMNRJSXCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropylphenyl)amino]benzoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylphenyl)amino]benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that PABA derivatives exhibit significant anticancer properties. For instance, novel analogs of PABA have been synthesized and tested for their efficacy against various cancer cell lines. The compound 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid demonstrated an IC50 value of 7.49 ± 0.16 µM against acetylcholinesterase (AChE), suggesting potential as an anti-Alzheimer's agent as well .

Table 1: Anticancer Activity of PABA Derivatives

Compound NameIC50 (µM)Target Cell Line
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid7.49 ± 0.16AChE
N’-(3-chlorobenzoyl)-2-(2,4-dihydroxopyrimidine-5-sulfonamido) benzoyl hydrazide1.26A549

Local Anesthetics

The compound also serves as a precursor in the synthesis of local anesthetics. Esters derived from PABA have been shown to possess high effectiveness with relatively low toxicity, making them suitable for infiltration or surface anesthesia applications .

Enzyme Inhibition

PABA derivatives have been studied for their inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .

Table 2: Enzyme Inhibition Data

Compound NameKi (nM)Enzyme
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62 ± 0.21AChE
Benzylaminobenzoic acid2.67 ± 0.05BChE

Nanoparticle Coating

4-Aminobenzoic acid-coated nanoparticles have been developed for various applications, including drug delivery systems and magnetic resonance imaging (MRI). These nanoparticles exhibit superparamagnetic properties and can be utilized in targeted therapy .

Cosmetic Industry Applications

PABA is widely used as a UV-blocking agent in sunscreens and cosmetic products due to its ability to absorb UV radiation effectively. Regulatory assessments have deemed it safe for use in cosmetics at concentrations up to 5% .

Case Study 1: Anticancer Research

A study published in MDPI highlighted the synthesis and evaluation of several PABA derivatives against cancer cell lines like MCF-7 and HCT-116, showing promising results with IC50 values ranging from 23.31 ± 0.09 µM to 72.22 ± 0.14 µM .

Case Study 2: Local Anesthetic Development

Research on the development of new local anesthetics based on PABA esters revealed significant advancements in formulations that combine efficacy with reduced side effects, demonstrating their potential for clinical use in pain management .

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylphenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

The substituent on the anilino group significantly impacts molecular geometry, solubility, and bioactivity. Key analogs include:

Compound Name Substituent Key Features Biological Activity/Application Reference
4-(3-Chloroanilino)benzoic acid 3-Cl Twisted aromatic rings (dihedral angle: 34.66°); forms acid-acid dimers Structural studies (no bioactivity reported)
4-(Butylamino)benzoic acid Butylamino Increased hydrophobicity due to alkyl chain Identified in rumen microbiota metabolites
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-Chlorobenzoate 4-Isopropylphenyl + ester Ester linkage enhances membrane permeability Intermediate in enzyme inhibition studies
4-[(4-sulfamoylphenyl)sulfonyl]amino}benzoic acid Sulfonamide + sulfonyl High polarity due to sulfonamide groups; InChIKey: YNKYUVNLFJJWHG-UHFFFAOYSA-N Unspecified pharmacological potential

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl): Increase molecular rigidity and dipole moments, as seen in 4-(3-Chloroanilino)benzoic acid, which forms stable crystalline structures .
  • Polar Functional Groups (e.g., sulfonamide) : Improve water solubility and hydrogen-bonding capacity, critical for protein target engagement .

Hybrid Structures Incorporating the 4-Isopropylphenyl Group

Several compounds integrate the 4-isopropylphenyl moiety into heterocyclic or bioactive scaffolds:

Compound Name Core Structure Key Features Biological Activity Reference
IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) Imidazolidinone Synthesized via Strecker reaction (70–74% yield); planar heterocycle Induces acute cardiovascular effects in rats
PKZ18 (Thiazole derivative) Thiazole + bicycloheptane Targets T-box genes in Staphylococcus aureus; non-toxic to eukaryotic cells Anti-biofilm agent against MRSA
PG-01 (2-[(2-1H-indol-3-ylacetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenyl-acetamide) Indole-acetamide Modulates CFTR channels; provided by Cystic Fibrosis Foundation Potentiator for G551D-CFTR mutation

Key Observations :

  • Thiazole Derivatives (e.g., PKZ18) : The 4-isopropylphenyl group in PKZ18 contributes to selective Gram-positive bacterial inhibition by disrupting tRNA-dependent gene regulation .
  • CFTR Potentiators (e.g., PG-01) : The 4-isopropylphenyl moiety may improve binding affinity to CFTR channels, though its role in ΔF508 mutation remains unconfirmed .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : Compounds with 4-isopropylphenyl groups (logP ~3–4) exhibit moderate lipophilicity, balancing solubility and membrane permeability.

Biological Activity

4-[(4-Isopropylphenyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its diverse biological activities. This compound is characterized by a para-isopropylphenyl group attached to the amino group of benzoic acid, which influences its pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has demonstrated potential in inhibiting enzymes such as acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), which are crucial in neurodegenerative diseases and inflammation, respectively .
  • Antioxidant Properties : It has been shown to possess antioxidant activity, which helps mitigate oxidative stress in cells, thereby protecting against cellular damage .
  • Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have shown significant cytotoxic effects against several cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in cell-based assays .
  • Neuroprotective Effects : Given its ability to inhibit AChE, there is interest in its potential use for neuroprotection in conditions like Alzheimer's disease. Studies report that it may enhance cognitive function by promoting cholinergic transmission .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblasts, suggesting its role as a potent antioxidant agent .
  • Antimicrobial Evaluation : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited dose-dependent antimicrobial activity, indicating its potential as an antimicrobial agent .
  • Neuroprotective Study : Research involving animal models showed that administration of the compound improved memory and learning abilities, supporting its neuroprotective claims .

Summary Table of Biological Activities

Activity TypeMechanism/EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantReduces ROS levels
Anti-inflammatoryDecreases inflammatory markers
AntimicrobialInhibits growth of S. aureus and E. coli
NeuroprotectiveEnhances cognitive function via AChE inhibition

Q & A

Q. What are the key synthetic routes for 4-[(4-Isopropylphenyl)amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-isopropylphenylamine with a halogenated benzoic acid derivative (e.g., 2-chlorobenzoic acid) under catalytic conditions. A common protocol includes:

  • Base and Catalyst: Anhydrous potassium carbonate as a base, with copper catalysts (e.g., cuprous oxide and copper metal) to facilitate Ullmann-type coupling reactions .
  • Solvent System: Polar aprotic solvents like 2-ethoxy ethanol enhance reactivity and solubility .
  • Temperature and Time: Reactions are conducted under reflux (120–140°C) for 12–24 hours, monitored by TLC or HPLC.
    Optimization Tips: Adjust catalyst loading (0.5–5 mol%) and solvent polarity to improve yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the aromatic proton environment and amine/acid functional groups. For example, the isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm) .
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths and angles, with monoclinic space groups (e.g., P21/c) commonly observed for similar benzoic acid derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 241.28 for C15H15NO2) .

Q. How should researchers handle solubility challenges and ensure compound stability during experiments?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Pre-saturate solvents with inert gas (N2/Ar) to prevent oxidation.
  • Storage: Store at –20°C in amber vials under desiccant (silica gel) to avoid hydrolysis or photodegradation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived torsional angles with X-ray data. For example, discrepancies in dihedral angles between the isopropylphenyl and benzoic acid moieties may indicate dynamic behavior in solution .
  • DFT Calculations: Use density functional theory (e.g., Gaussian 09) to model optimized geometries and compare with experimental data .
  • Dynamic NMR: Variable-temperature NMR can detect rotational barriers in the amine linkage, explaining crystallographic rigidity vs. solution flexibility .

Q. What advanced strategies are employed to refine crystallographic models of this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
  • Twinned Data: For twinned crystals, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Validation: Check for R-factor convergence (<5%), ADP consistency, and PLATON alerts (e.g., voids, missed symmetry) .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based or UV-Vis kinetic assays. IC50 values are derived from dose-response curves .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., using 3H-labeled ligands) quantify affinity (Ki) for receptors like GPCRs .
  • Cellular Uptake: Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy track intracellular localization in model cell lines .

Notes

  • Methodological Focus: Emphasized synthesis, characterization, and data analysis workflows over theoretical definitions.
  • Advanced Techniques: Highlighted interdisciplinary approaches (e.g., computational modeling, cellular assays) for comprehensive research.

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